molecular formula C11H9FN2O2 B13682309 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde

2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13682309
M. Wt: 220.20 g/mol
InChI Key: STMGOVYFUPEQEB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoro-6-methoxyphenylboronic acid with an imidazole derivative under specific conditions to introduce the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The imidazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methoxyphenylboronic acid
  • 2-Fluoro-6-methoxybenzeneboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group. These functional groups provide distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9FN2O2/c1-16-9-4-2-3-8(12)10(9)11-13-5-7(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

STMGOVYFUPEQEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NC=C(N2)C=O

Origin of Product

United States

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